2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one
CAS No.: 223432-97-1
Cat. No.: VC16006823
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223432-97-1 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2-methylpyrrolo[1,2-c]pyrimidin-1-one |
| Standard InChI | InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3 |
| Standard InChI Key | LJXDWTFBCHSBMY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=CC=CN2C1=O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The core structure of 2-methylpyrrolo[1,2-c]pyrimidin-1(2H)-one consists of a bicyclic system where a pyrrole ring is fused to a pyrimidine ring at positions 1 and 2. The methyl group at position 2 and the ketone at position 1 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. X-ray crystallographic data for analogous compounds, such as 7-mesitylpyrrolo[1,2-c]pyrimidine, reveal planar geometries with bond lengths consistent with aromatic conjugation .
Systematic Nomenclature
According to IUPAC guidelines, the compound is designated as 2-methyl-1,2-dihydropyrrolo[1,2-c]pyrimidin-1-one. The numbering begins at the nitrogen atom of the pyrrole ring, proceeding through the fused pyrimidine system. Substituents are assigned positions based on this framework, ensuring unambiguous identification in chemical databases.
Synthesis Methodologies
Cyclocondensation of Pyrrole-2-Carbaldehydes
A general synthesis route involves the cyclocondensation of pyrrole-2-carbaldehydes with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of 1,8-diazabicycloundec-7-ene (DBU). This method, adapted from the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidines, proceeds via a [3+2] cycloaddition mechanism . For example, reacting 7-methylpyrrole-2-carbaldehyde with TosMIC in anhydrous tetrahydrofuran (THF) yields the intermediate 7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a), which is subsequently detosylated and oxidized to form the ketone moiety.
Table 1: Reaction Conditions for Cyclocondensation
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | DBU (1.2 equiv) |
| Temperature | Room temperature |
| Reaction Time | 18 hours |
| Yield | 88% (for 2a) |
Alkylation for N-Methylation
| Parameter | Value |
|---|---|
| Methylating Agent | Methyl iodide (5 equiv) |
| Temperature | 40°C |
| Reaction Time | 18 hours |
| Solvent | None (neat conditions) |
| Yield | Quantitative |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 2-methylpyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives exhibits distinct signals for aromatic protons and methyl groups. For 4a(I), the methyl group at position 2 appears as a singlet at δ 4.51 ppm, while the aromatic protons resonate between δ 6.70 and 7.54 ppm . The 13C NMR spectrum confirms the ketone functionality with a carbonyl signal at δ 173–175 ppm, though this varies slightly depending on substituents.
Table 3: Representative NMR Data for 4a(I)
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1H | 4.51 (s, 3H) | N-CH3 |
| 1H | 6.70–7.54 (m, 4H) | Aromatic protons |
| 13C | 173.2 | C=O |
High-Resolution Mass Spectrometry (HR-MS)
HR-MS analysis of the methylated derivative 4a(I) reveals a molecular ion peak at m/z 147.0917 ([M–I]+), consistent with the empirical formula C9H11N2 . Isotopic patterns confirm the absence of sulfur or halogen contaminants, ensuring product purity.
Physical and Thermal Properties
Melting Point and Decomposition
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives exhibit high thermal stability, with melting points typically exceeding 190°C. For example, 2a decomposes at 191–193°C, while the iodides (4a(I)) show higher stability, melting at 237–239°C . These properties suggest suitability for high-temperature applications.
Table 4: Thermal Data for Selected Derivatives
| Compound | Melting Point (°C) | Decomposition |
|---|---|---|
| 2a | 191–193 | Yes |
| 4a(I) | 237–239 | No |
Solubility and Stability
The compound is sparingly soluble in polar aprotic solvents like THF and dimethylformamide (DMF) but insoluble in n-hexane. Stability studies indicate sensitivity to atmospheric moisture, necessitating storage under inert conditions.
Reactivity and Functionalization
Deprotonation and Ligand Formation
Treatment of 2-methylpyrrolo[1,2-c]pyrimidin-1(2H)-one salts with strong bases, such as potassium hexamethyldisilazide (KHMDS), generates nucleophilic species capable of coordinating transition metals. For instance, reaction with KHMDS in toluene produces a silylated adduct (7) that serves as a precursor for N-heterocyclic carbene ligands .
Methoxy Adduct Formation
Alkoxy derivatives, such as 7-mesityl-1-methoxy-2-methyl-1,2-dihydropyrrolo[1,2-c]pyrimidine (8), are synthesized via nucleophilic substitution with sodium methoxide. These adducts exhibit limited air stability but provide insights into the compound’s electronic modulation .
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